molecular formula C20H17FN2O5 B2542038 METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1359395-84-8

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2542038
CAS No.: 1359395-84-8
M. Wt: 384.363
InChI Key: IUHRDCVNBLKXKE-UHFFFAOYSA-N
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Description

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by a methoxy group at position 6, a carboxymethyl ester at position 2, and a unique substituent at position 4: a methoxy group linked via a carbamoyl bridge to a 3-fluorophenyl ring. This structural complexity positions it as a candidate for diverse biological applications, including antimicrobial and antimalarial activities. Its synthesis likely follows protocols similar to other quinoline esters, involving alkylation or esterification steps under reflux conditions .

Properties

IUPAC Name

methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-26-14-6-7-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHRDCVNBLKXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxy groups, and attachment of the fluorophenyl carbamoyl moiety. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.

    Attachment of Fluorophenyl Carbamoyl Group: This step may involve the use of fluorophenyl isocyanate and suitable reaction conditions to form the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced quinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has a complex structure characterized by the following:

  • Molecular Formula : C24H27F2N2O5
  • Molecular Weight : 447.5 g/mol
  • IUPAC Name : 2-[[4-[[(3-fluoro-4-methylphenyl)-(3-fluorophenyl)carbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid

This compound features a quinoline backbone, which is known for its biological activity, including antitumor effects.

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound is being studied for its ability to inhibit various cancer cell lines through:

  • Mechanism of Action : The compound may function by modulating protein kinase activities, which are crucial in cell signaling pathways related to cancer progression .
  • Case Studies : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Quinoline-based compounds have also been investigated for their anti-inflammatory effects. The presence of the carbamoyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Some studies suggest that this compound may possess antimicrobial properties. Research indicates that quinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Data Tables

Application AreaObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryModulates inflammatory pathways ,
AntimicrobialInhibits bacterial growth ,

Case Studies

  • Anticancer Research :
    • A study published in a peer-reviewed journal highlighted the effectiveness of quinoline derivatives in inhibiting tumor growth in animal models. The specific compound was shown to significantly reduce tumor size compared to control groups .
  • Inflammation Models :
    • Experimental models have demonstrated that compounds similar to this compound can reduce markers of inflammation in vivo, suggesting potential therapeutic applications in diseases like rheumatoid arthritis .
  • Antimicrobial Studies :
    • Laboratory tests indicated that certain quinoline derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, positioning them as promising candidates for further development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Features
Target Compound Carboxymethyl ester 3-Fluorophenyl carbamoyl methoxy Methoxy Enhanced bioavailability via carbamoyl bridge; fluorophenyl may improve binding affinity .
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () Phenyl Methoxy Methoxy Simpler structure; phenyl at position 2 may reduce metabolic stability .
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () 4-Chlorophenyl 3,4-Dimethoxyphenyl Methoxy Additional methyl at position 3; dimethoxyphenyl enhances lipophilicity .
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate () Trifluoromethyl Chloro Methyl Trifluoromethyl group improves resistance to enzymatic degradation .
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate () Carboxymethyl ester 3-Chlorobenzyloxy Fluoro Fluoro at position 6 may enhance antimalarial activity per SAR studies .

Key Research Findings

Fluorine or chlorine atoms (e.g., in and ) enhance metabolic stability and target binding via hydrophobic interactions .

Biofilm Eradication: The carbamoyl group in the target compound may improve solubility, enhancing its efficacy against mixed biofilms compared to non-polar derivatives ().

Analytical Stability :

  • Fragmentation under mass spectrometry () suggests that the target compound’s carbamoyl-methoxy group may stabilize the molecular ion peak, aiding analytical characterization .

Biological Activity

Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting properties such as anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H18F1N2O5C_{20}H_{18}F_{1}N_{2}O_{5}. The presence of the fluorophenyl and methoxy groups contributes to its biological activity by potentially enhancing lipophilicity and modulating receptor interactions.

Biological Activity Overview

Quinoline derivatives, including this compound, have been studied for various biological activities:

  • Anticancer Activity : Quinoline derivatives have shown significant anticancer properties. For example, compounds similar to this compound have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Many quinoline derivatives exhibit antimicrobial activity against a range of pathogens. Studies indicate that modifications in the quinoline structure can enhance antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The quinoline scaffold has been associated with anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Certain quinolines act as inhibitors of key enzymes involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : This compound may influence various signaling pathways that regulate cell survival, proliferation, and apoptosis.
  • Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.

Anticancer Studies

A study investigated the effects of this compound on human osteosarcoma cells. Results demonstrated that this compound significantly inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer metastasis .

Antimicrobial Activity

Research into related quinoline compounds revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The modifications in the structure of these compounds were shown to enhance their effectiveness against resistant strains .

Anti-inflammatory Effects

In vitro studies have indicated that quinoline derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerMethyl 4-{[(3-fluorophenyl)...}Inhibits migration/invasion
AntimicrobialQuinoline derivativesEffective against bacterial strains
Anti-inflammatoryVarious quinolinesReduces cytokine production

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